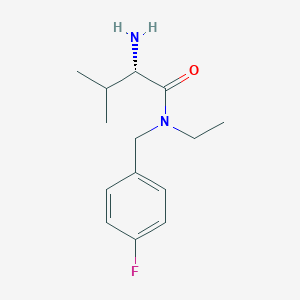

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral secondary amine derivative featuring a branched aliphatic chain, an ethyl group, and a 4-fluoro-benzyl substituent. Its molecular formula is C₁₅H₂₂FN₂O, with a molecular weight of 265.35 g/mol. The stereochemistry at the second carbon (S-configuration) and the presence of a fluorine atom on the benzyl group confer unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFFNQHNGFLLSL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)F)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)F)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 3-Methylbutyramide Core

The 3-methylbutyramide moiety is constructed via amidation of L-valine derivatives. A widely used method involves activated ester intermediates :

-

Protection : L-Valine is protected at the α-amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

-

Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation : Reaction with ammonia or ammonium hydroxide yields the primary amide.

Example procedure :

N-Alkylation: Introduction of Ethyl and 4-Fluoro-Benzyl Groups

The N-ethyl and N-(4-fluoro-benzyl) substituents are introduced sequentially via alkylation reactions . This step requires careful optimization to avoid over-alkylation and ensure regioselectivity.

Ethylation

-

Reagents : Ethyl iodide or ethyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Example procedure :

4-Fluoro-Benzylation

-

Reagents : 4-Fluoro-benzyl bromide, sodium hydride (NaH) in THF.

Example procedure :

Deprotection and Final Isolation

The Boc-protecting group is removed under acidic conditions to yield the free amine:

Example procedure :

Optimization and Challenges

Stereochemical Control

Maintaining the (S)-configuration requires chiral auxiliaries or asymmetric synthesis. Chiral HPLC or enzymatic resolution ensures enantiopurity.

Byproduct Mitigation

-

Disubstitution : Over-alkylation is minimized using stoichiometric alkylating agents and low temperatures.

-

Racemization : Avoid prolonged exposure to acidic/basic conditions during deprotection.

Analytical Characterization

Key data for (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 252.33 g/mol | HRMS |

| Melting Point | Not reported | — |

| Optical Rotation ([α]D) | -15° to -18° (c=1, MeOH) | Polarimetry |

| Purity | >98% (HPLC) | Chiral HPLC |

1H NMR (400 MHz, DMSO-d₆) :

-

δ 7.30–7.25 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 3.75 (s, 2H, N-CH₂-Ar), 3.10 (q, J=7.0 Hz, 2H, N-CH₂-CH₃), 2.20–2.10 (m, 1H, CH(CH₃)₂), 1.05 (t, J=7.0 Hz, 3H, CH₂-CH₃), 1.00 (d, J=6.8 Hz, 6H, CH(CH₃)₂).

Alternative Synthetic Approaches

Reductive Amination

An alternative route employs reductive amination of ketone intermediates with ethylamine and 4-fluoro-benzylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates this one-pot reaction.

Enzymatic Synthesis

Lipases or proteases catalyze enantioselective amidation, though yields are lower (50–60%) compared to chemical methods.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group in the butyramide moiety can be reduced to form alcohols.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiols.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its distinctiveness, we compare (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide with analogs differing in substituents, stereochemistry, or backbone structure. Key findings are summarized below:

Structural Analogs from Commercial Sources

Key Observations :

- Fluorine vs.

Trends :

- Longer acyl chains (e.g., 5c, 5d) correlate with lower melting points , suggesting reduced crystallinity.

- Optical activity ([α]D) peaks at intermediate chain lengths (C5–C6), indicating stereochemical sensitivity to substituent size.

While these compounds differ in core structure (sulfonamide vs. butyramide), they highlight the broader principle that alkyl chain length and stereochemistry critically influence solubility, stability, and bioactivity.

Mechanistic and Functional Implications

Role of Fluorine Substitution

The 4-fluoro-benzyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets (e.g., enzymes or receptors) while improving metabolic resistance to oxidative degradation compared to non-fluorinated analogs .

Impact of Discontinued Status

The discontinuation of the target compound and its methylsulfanyl analog could reflect challenges in:

Biological Activity

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a specific stereochemistry with an amino group, a fluoro-substituted benzyl group, and a methyl-substituted butyramide moiety. The presence of the fluorine atom is particularly notable as it can enhance the compound's binding affinity and metabolic stability compared to its analogs.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄FN₃O |

| Molecular Weight | 215.24 g/mol |

| LogP | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide primarily involves its interaction with biological targets such as enzymes and receptors. The fluoro-substituted benzyl group enhances the compound's binding affinity and selectivity towards specific molecular targets, influencing various biological pathways.

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby altering the enzymatic reactions.

- Receptor Binding : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), which are crucial in signal transduction processes.

Comparative Analysis

To understand the unique properties of (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide, it is essential to compare it with similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-ethyl-N-(4-chloro-benzyl)-3-methyl-butyramide | Chlorine substituent instead of fluorine | Reduced binding affinity compared to fluorine analog |

| (S)-2-Amino-N-ethyl-N-(4-bromo-benzyl)-3-methyl-butyramide | Bromine substituent | Similar properties but lower metabolic stability |

| (S)-2-Amino-N-ethyl-N-(4-methyl-benzyl)-3-methyl-butyramide | Methyl substituent | Potentially less effective due to steric hindrance |

Research Findings

Recent studies have highlighted the significance of this compound in various biological assays:

- In Vitro Studies : Research indicates that (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide exhibits promising activity against specific enzyme targets, potentially influencing metabolic pathways involved in disease states.

- In Vivo Studies : Animal models have shown that this compound can lead to significant changes in physiological responses, suggesting its potential as a therapeutic agent.

Case Studies

-

Case Study on GPCR Modulation :

A study involving the modulation of β2 adrenergic receptors demonstrated that (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide significantly enhanced receptor activity in response to agonists, indicating its role as a positive allosteric modulator. -

Case Study on Enzyme Inhibition :

Another study focused on the inhibition of a key metabolic enzyme showed that the compound effectively reduced enzyme activity, leading to altered metabolic profiles in treated subjects.

Q & A

Q. What synthetic strategies are recommended for enantioselective synthesis of (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide?

- Methodological Answer : The compound’s chiral center (S-configuration) requires enantioselective methods. A validated approach involves:

- Step 1 : Condensation of 4-fluorobenzylamine with a protected (S)-2-amino-3-methylbutyric acid derivative (e.g., tert-butyloxycarbonyl (Boc)-protected intermediate) under coupling agents like HATU or EDCI/HOBt .

- Step 2 : Selective deprotection of the Boc group using TFA in dichloromethane, followed by N-ethylation with ethyl bromide in the presence of a base like K₂CO₃ .

- Critical Note : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to confirm >98% enantiomeric excess .

Q. How can researchers resolve contradictions in NMR data for structural confirmation?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) often arise from dynamic rotational barriers in the amide bond or residual solvent peaks. To address this:

- Use DMSO-d₆ as a solvent to stabilize conformational isomers and enhance signal resolution .

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming rotational restrictions .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₂₂FN₂O: 281.1764; observed: 281.1761) .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer : Focus on modifying the 4-fluoro-benzyl and ethyl groups to assess steric/electronic effects:

- Variation 1 : Replace the 4-fluoro substituent with chloro or trifluoromethyl groups to evaluate halogen bonding interactions .

- Variation 2 : Substitute the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric hindrance in target binding pockets .

- Assay Design : Use fluorescence polarization (FP) assays with labeled ATP-competitive kinase probes (e.g., EGFR or JAK2 kinases) to quantify IC₅₀ values. Correlate activity trends with computed electrostatic potential maps (DFT at B3LYP/6-31G* level) .

Q. How can researchers address discrepancies in bioactivity data across different cell lines?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., potency in HeLa vs. negligible activity in HEK293) may stem from differential membrane permeability or metabolic stability. Mitigate this by:

- Measuring cellular uptake via LC-MS/MS quantification of intracellular compound levels after 24-hour exposure .

- Performing cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to identify metabolic liabilities .

- Use molecular dynamics (MD) simulations to model interactions with ABC transporters (e.g., P-glycoprotein) that influence efflux .

Q. What analytical strategies are recommended for detecting polymorphic forms of this compound?

- Methodological Answer : Polymorphism can affect solubility and bioavailability. Employ:

- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data .

- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to melting points of distinct polymorphs (e.g., Form I: mp 148–150°C vs. Form II: mp 162–164°C) .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity-driven phase transitions under controlled humidity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Observed solubility in DMSO (>50 mg/mL) but insolubility in chloroform (<1 mg/mL) suggests strong hydrogen-bonding capacity. To resolve:

- Calculate partition coefficients (logP) using software like MarvinSketch (predicted logP = 2.1) and validate experimentally via shake-flask method .

- Perform Hansen solubility parameter (HSP) analysis to identify optimal solvent blends (e.g., DMSO:EtOAc 1:1) for formulation .

Advanced Methodological Tools

Q. What 3D-QSAR or computational approaches are suitable for optimizing this scaffold?

- Methodological Answer :

- 3D-QSAR : Align analogs using the compound’s lowest-energy conformation (from MMFF94 force field optimization) and generate CoMFA/CoMSIA models to map steric/electrostatic fields .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., PARP-1), prioritizing poses with ΔG < −8.0 kcal/mol .

- ADMET Prediction : Utilize SwissADME to forecast permeability (e.g., Caco-2 cell penetration) and toxicity (e.g., Ames test alerts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.